N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide
Overview
Description
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzothiophene moiety, and a dioxidotetrahydrothiophene group
Scientific Research Applications
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability, which can have various molecular and cellular effects depending on the specific physiological context .
Biochemical Analysis
Biochemical Properties
This compound has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
The compound’s influence on cell function is primarily through its impact on GIRK channels. These channels play a crucial role in regulating heart rate and are broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .
Molecular Mechanism
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide exerts its effects at the molecular level by activating GIRK channels . This activation can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It has been observed that compounds with similar structures display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxamide core, followed by the introduction of the benzothiophene and dioxidotetrahydrothiophene groups through a series of coupling and substitution reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene group to its corresponding thiol or sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide
Uniqueness
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c21-16(13-5-3-8-25-13)20-18-15(12-4-1-2-6-14(12)26-18)17(22)19-11-7-9-27(23,24)10-11/h3,5,8,11H,1-2,4,6-7,9-10H2,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKQMOMMRTZOGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CO3)C(=O)NC4CCS(=O)(=O)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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